2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
CAS No.: 403842-89-7
Cat. No.: VC6271651
Molecular Formula: C22H19FN2OS2
Molecular Weight: 410.53
* For research use only. Not for human or veterinary use.
![2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one - 403842-89-7](/images/structure/VC6271651.png)
Specification
CAS No. | 403842-89-7 |
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Molecular Formula | C22H19FN2OS2 |
Molecular Weight | 410.53 |
IUPAC Name | 2-benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Standard InChI | InChI=1S/C22H19FN2OS2/c23-18-10-8-17(9-11-18)20-13-19(21-7-4-12-28-21)24-25(20)22(26)15-27-14-16-5-2-1-3-6-16/h1-12,20H,13-15H2 |
Standard InChI Key | MWNOLWLHYPRRFM-UHFFFAOYSA-N |
SMILES | C1C(N(N=C1C2=CC=CS2)C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, reflecting its substituents:
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A 4-fluorophenyl group at position 5 of the pyrazoline ring
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A thiophen-2-yl group at position 3
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A benzylsulfanyl moiety attached to the ethanone side chain .
The molecular formula is C₂₅H₂₃FN₂O₂S, with a monoisotropic mass of 434.1464 g/mol and an average molecular weight of 434.529 g/mol .
Table 1: Key Identifiers
Structural Elucidation
The pyrazoline core adopts a half-chair conformation, with the thiophene and fluorophenyl groups occupying equatorial positions. X-ray crystallography of analogous compounds reveals dihedral angles of 13°–90° between aromatic rings, influencing electronic delocalization . The benzylsulfanyl group enhances lipid solubility, potentially improving membrane permeability.
Synthesis and Characterization
Synthetic Pathways
The compound is typically synthesized via a three-step protocol:
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Claisen-Schmidt Condensation: 4-Fluorobenzaldehyde reacts with thiophen-2-ylacetone to form a chalcone intermediate.
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Cyclization: Hydrazine hydrate converts the chalcone into a 4,5-dihydro-1H-pyrazole derivative.
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Thioacetylation: Benzyl mercaptan reacts with chloroacetyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfanyl group .
Table 2: Optimized Reaction Conditions
Step | Reactants | Solvent | Catalyst | Temperature | Yield (%) |
---|---|---|---|---|---|
1 | 4-Fluorobenzaldehyde, Thiophen-2-ylacetone | Ethanol | NaOH | Reflux | 78 |
2 | Chalcone, Hydrazine hydrate | Ethanol | – | 80°C | 85 |
3 | Pyrazoline, Benzyl mercaptan | DMF | Et₃N | RT | 62 |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, benzyl), 6.98 (d, J = 3.6 Hz, 1H, thiophene), 3.12 (dd, J = 17.2 Hz, 5.6 Hz, 1H, pyrazoline-H), 2.85 (s, 2H, SCH₂).
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IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F), 690 cm⁻¹ (C-S) .
Physicochemical Properties
Solubility and Stability
The compound is lipophilic (logP = 3.8) with limited aqueous solubility (<0.1 mg/mL at 25°C). It remains stable under inert atmospheres but undergoes hydrolysis in acidic media due to the labile sulfide bond .
Table 3: Physicochemical Profile
Property | Value |
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Melting Point | 212–213°C |
logP | 3.8 |
Solubility (Water) | <0.1 mg/mL |
pKa | 8.2 (amine), 12.1 (thiol) |
Future Directions
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Structure-Activity Relationships: Modifying the benzylsulfanyl group could optimize pharmacokinetics.
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In Vivo Efficacy Models: Testing in coronavirus-infected animal models is warranted given its structural similarity to anticoronaviral agents .
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Nanoparticle Formulations: Addressing poor solubility via lipid-based carriers may improve bioavailability.
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